![molecular formula C19H31N3S B5613011 1-[2-(Propan-2-yl)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea](/img/structure/B5613011.png)
1-[2-(Propan-2-yl)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
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Overview
Description
1-[2-(Propan-2-yl)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a complex organic compound with a unique structure that combines a phenyl group, a piperidine ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Propan-2-yl)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 2-(Propan-2-yl)phenyl isothiocyanate with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Propan-2-yl)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[2-(Propan-2-yl)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yl)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Isopropenylphenol: Shares the isopropylphenyl group but lacks the piperidine and thiourea moieties.
2,2-Bis(4-hydroxyphenyl)propane: Contains a similar phenyl structure but differs in the functional groups and overall structure.
Uniqueness
1-[2-(Propan-2-yl)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to its combination of a phenyl group, a piperidine ring, and a thiourea moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3S/c1-13(2)15-9-7-8-10-16(15)21-17(23)20-14-11-18(3,4)22-19(5,6)12-14/h7-10,13-14,22H,11-12H2,1-6H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNJKVOGKJNFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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